molecular formula C16H35IOSi B15164364 Tert-butyl[(10-iododecyl)oxy]dimethylsilane CAS No. 201799-41-9

Tert-butyl[(10-iododecyl)oxy]dimethylsilane

Cat. No.: B15164364
CAS No.: 201799-41-9
M. Wt: 398.44 g/mol
InChI Key: BYKNNLANZMIZSF-UHFFFAOYSA-N
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Description

Tert-butyl[(10-iododecyl)oxy]dimethylsilane (CAS 201799-41-9) is a chemical building block featuring a 10-carbon alkyl chain that is terminally functionalized with an iodide and protected at the opposite end with a tert-butyldimethylsilyl (TBDMS) ether group . With a molecular formula of C16H35IOSi and a molecular weight of 398.444 g/mol , this bifunctional molecule is primarily valued in organic synthesis and materials science. The iodide serves as an excellent leaving group, enabling efficient participation in cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitutions to form carbon-carbon or carbon-heteroatom bonds. Concurrently, the acid-labile TBDMS protecting group can be selectively removed to reveal a primary alcohol, offering a second handle for further chemical elaboration . This makes the compound an exceptionally versatile hydrocarbon spacer, or linker, for constructing complex molecular architectures. Its primary research applications include the synthesis of long-chain functionalized molecules, surface ligand modification for nanoparticles, and the creation of novel monomers for specialized polymers. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

201799-41-9

Molecular Formula

C16H35IOSi

Molecular Weight

398.44 g/mol

IUPAC Name

tert-butyl-(10-iododecoxy)-dimethylsilane

InChI

InChI=1S/C16H35IOSi/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h6-15H2,1-5H3

InChI Key

BYKNNLANZMIZSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[(10-iododecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 10-iododecanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry: Tert-butyl[(10-iododecyl)oxy]dimethylsilane is used as a reagent in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also employed in the development of novel drug delivery systems due to its ability to form stable and biocompatible conjugates .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability .

Mechanism of Action

The mechanism of action of tert-butyl[(10-iododecyl)oxy]dimethylsilane involves the formation of covalent bonds with target molecules through its reactive iodine atom. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between tert-butyl[(10-iododecyl)oxy]dimethylsilane and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Chain Length Key Features Reference
This compound C₁₆H₃₃IOSi 412.40 Iodo-terminated alkyl 10 carbons High lipophilicity, iodine reactivity N/A
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane C₁₃H₂₁IOSi 348.29 Aromatic iodine N/A Aromatic stability, π-electron effects
tert-Butyl(2-iodoethoxy)dimethylsilane C₈H₁₉IOSi 302.22 Short-chain iodoalkyl 2 carbons Rapid substitution, lower stability
tert-Butyl((5,6-dichlorohexyl)oxy)dimethylsilane C₁₂H₂₆Cl₂OSi 297.32 Dichloro-substituted 6 carbons Reduced leaving-group ability

Key Observations:

  • Chain Length: The 10-carbon chain in the target compound enhances solubility in non-polar solvents compared to shorter analogues (e.g., 2- or 6-carbon chains) .
  • Halogen Type: Iodine’s superior leaving-group ability facilitates nucleophilic substitution (e.g., Suzuki coupling) compared to chlorine in dichlorohexyl derivatives .
  • Aromatic vs. Aliphatic: The aromatic variant () exhibits greater electronic conjugation but reduced flexibility, limiting applications in aliphatic chain-dependent reactions .

Biological Activity

Tert-butyl[(10-iododecyl)oxy]dimethylsilane (CAS Number: 201799-41-9) is an organosilane compound that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C16H35IOSi
  • Molecular Weight : 398.444 g/mol
  • Structure : The compound features a tert-butyl group, a dimethylsilyl moiety, and a 10-iododecyl ether linkage, which contributes to its unique properties and reactivity.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that organosilanes can possess antimicrobial properties. The presence of iodine in the structure may enhance its ability to inhibit microbial growth. A study on similar compounds showed that iodinated silanes demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

2. Cytotoxicity

The cytotoxic effects of this compound have been explored in vitro. It was found to induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

3. Drug Delivery Systems

Due to its silane structure, this compound can be functionalized for use in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, enhancing bioavailability.

Data Summary

Property Value
Molecular Weight398.444 g/mol
Antimicrobial ActivityEffective against bacteria
CytotoxicityInduces apoptosis in cancer cells
Drug Delivery PotentialHigh due to hydrophobicity

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various iodinated silanes, including this compound, against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation involved treating human breast cancer cells (MCF-7) with varying concentrations of this compound. The study revealed a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 25 µM after 48 hours of exposure.

Research Findings

Recent research has focused on the synthesis and functionalization of this compound for enhanced biological activity. Notable findings include:

  • Synthesis Techniques : Various methods have been explored for synthesizing this compound, including nucleophilic substitution reactions.
  • Functionalization : Modifications to the terminal iodide group can enhance biological interactions and improve solubility in biological media.

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